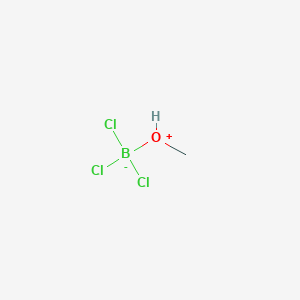
Trichloro(methyloxonio)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(methyloxonio)borate is an organoboron compound characterized by the presence of a borate anion and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(methyloxonio)borate can be synthesized through the reaction of boron trichloride with methanol under controlled conditions. The reaction typically involves the following steps:
Reaction Setup: Boron trichloride is introduced into a reaction vessel containing methanol.
Reaction Conditions: The reaction is carried out at low temperatures to prevent decomposition and ensure the formation of the desired product.
Product Isolation: The resulting this compound is isolated through distillation or crystallization techniques.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification methods to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Trichloro(methyloxonio)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state borates.
Reduction: Reduction reactions can convert this compound to lower oxidation state boron compounds.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Higher oxidation state borates.
Reduction Products: Lower oxidation state boron compounds.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Trichloro(methyloxonio)borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
Trichloro(methyloxonio)borate can be compared with other boron-containing compounds such as boron trichloride and boric acid. While boron trichloride is primarily used as a reagent in organic synthesis, this compound offers unique reactivity due to the presence of the trichloromethyl group. Boric acid, on the other hand, is commonly used for its antiseptic properties but lacks the versatility of this compound in synthetic applications.
Comparison with Similar Compounds
- Boron Trichloride
- Boric Acid
- Trimethyl Borate
Properties
Molecular Formula |
CH4BCl3O |
|---|---|
Molecular Weight |
149.2 g/mol |
IUPAC Name |
trichloro(methyloxonio)boranuide |
InChI |
InChI=1S/CH4BCl3O/c1-6-2(3,4)5/h6H,1H3 |
InChI Key |
QAHZDTFNSUSELM-UHFFFAOYSA-N |
Canonical SMILES |
[B-]([OH+]C)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methylenespiro[2.4]heptane](/img/structure/B13819595.png)
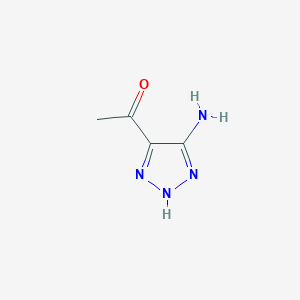
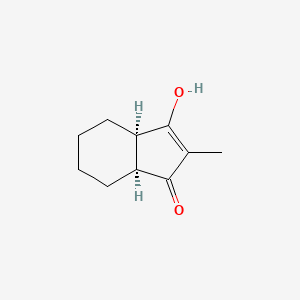
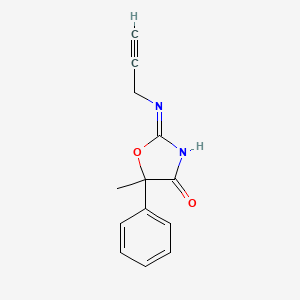
![Ethyl 2-[3-fluoro-2-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13819625.png)
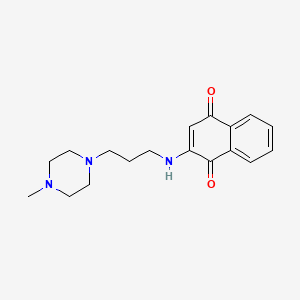

![5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one](/img/structure/B13819633.png)
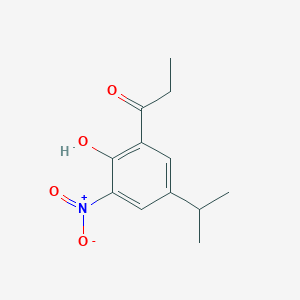
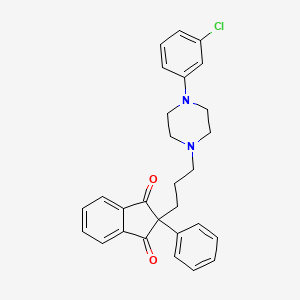
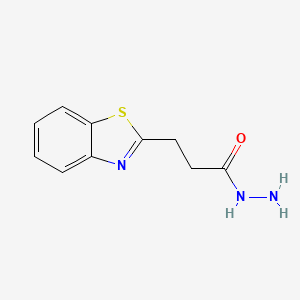
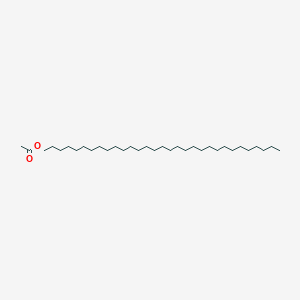
![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)
![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)
